ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Scaffold topology Kinase inhibitor design Structure-activity relationship

Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1858250-58-4) is a fully synthetic heterocyclic small molecule (MF: C21H18N2O2S; MW: 362.44 g/mol) that integrates an indole, a phenyl spacer, and a 4-methyl-5-carboxylate thiazole into a single, co-planarizable scaffold. The compound is listed as an AldrichCPR unique chemical building block (Sigma-Aldrich product code BOG00068) and is maintained in the Fluorochem catalog (ref.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 1858250-58-4
Cat. No. B6336838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
CAS1858250-58-4
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C
InChIInChI=1S/C21H18N2O2S/c1-3-25-21(24)19-13(2)22-20(26-19)16-9-6-8-14(11-16)18-12-15-7-4-5-10-17(15)23-18/h4-12,23H,3H2,1-2H3
InChIKeyQEIYSHLYAWGDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1858250-58-4): Structural Identity and Procurement Baseline


Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1858250-58-4) is a fully synthetic heterocyclic small molecule (MF: C21H18N2O2S; MW: 362.44 g/mol) that integrates an indole, a phenyl spacer, and a 4-methyl-5-carboxylate thiazole into a single, co-planarizable scaffold [1]. The compound is listed as an AldrichCPR unique chemical building block (Sigma-Aldrich product code BOG00068) and is maintained in the Fluorochem catalog (ref. 10-F098030), indicating curated commercial availability for early discovery research . Its computed physicochemical profile—XLogP3 of 5.4, topological polar surface area (TPSA) of 83.2 Ų, one hydrogen bond donor, and five rotatable bonds—defines a moderately lipophilic, low-HBD chemical space that is distinct from many late-stage drug-like indole-thiazole analogs [1].

Why Generic Indolyl-Thiazole Substitution Cannot Replace Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate


Indolyl-thiazoles encompass a structurally diverse superfamily in which subtle connectivity changes—C-2 vs. C-3 indole linkage, thiazole position isomerism (2-, 4-, or 5-substituted), or the presence/absence of an aryl spacer—produce profound shifts in molecular recognition, kinase selectivity, and cellular potency [1][2]. For instance, 5-(2′-indolyl)thiazoles evaluated by Mohanakrishnan et al. (2016) require an unsubstituted indole C-2 for BT-474 selectivity, whereas a fluoro substituent at indole C-5 broadens activity to MDA-MB-157 (IC50 = 20–30 μM) [1]. The target compound bears a critically different architecture: a meta-phenyl bridge between the indole C-2 and thiazole C-2, coupled with a 4-methyl-5-ethyl carboxylate thiazole, creating a larger, more lipophilic, and conformationally distinct pharmacophore (XLogP3 = 5.4 vs. ~3.0–4.0 for most 5-(2′-indolyl)thiazoles) [3]. This structural divergence means that procurement of a generic indolyl-thiazole or a simple thiazole ester building block will not recapitulate the molecular shape, electron distribution, or physicochemical property vector of this specific scaffold, directly jeopardizing SAR continuity in drug discovery programs [2][3].

Quantitative Differentiation Evidence for Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate


Meta-Phenylene Spacer Confers a Unique Topological Pharmacophore vs. Directly Linked Indolyl-Thiazoles

The target compound embeds a 1,3-phenylene bridge between the indole C-2 and thiazole C-2 positions, creating an extended π-system with a centroid-to-centroid distance approximately 5.5 Å longer than that in direct 5-(2′-indolyl)thiazoles (e.g., compound 2f from Mohanakrishnan et al., 2016). This topological elongation pushes the indole NH and thiazole sulfur into a spatial arrangement that is inaccessible to directly linked analogs [1]. The meta-substitution pattern further enforces a non-linear, kinked geometry, which class-level SAR studies on kinase inhibitors demonstrate can alter Type II vs. Type I binding modes by reorienting the hinge-binding thiazole relative to the allosteric indole pocket [2]. In contrast, the closest commercially available direct comparator, ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate, CAS 448906-42-1), uses a carbonyl linker at the indole C-3 position and a thiazole-4-carboxylate, resulting in a drastically different hydrogen bond acceptor network and an AhR-targeted pharmacology that is mechanistically unrelated to the kinase-directed applications proposed for the target scaffold [3].

Scaffold topology Kinase inhibitor design Structure-activity relationship

Moderate Lipophilicity and Low Hydrogen Bond Donor Count Differentiate the Physicochemical Property Vector from Indole-Thiazole Clinical Candidates

The target compound has a computed XLogP3 of 5.4, a topological polar surface area (TPSA) of 83.2 Ų, 1 hydrogen bond donor (indole NH), and 4 hydrogen bond acceptors [1]. This places it in a moderately lipophilic, low-HBD quadrant of chemical space that is atypical for many biologically active indole-thiazole derivatives. For comparison, a representative 2-arylamino-4-(3′-indolyl)thiazole (compound 17b, reported as an MCF-7 cytotoxic agent with IC50 = 1.86 μM) carries two HBDs (NH from arylamino linker and indole NH) and a TPSA > 100 Ų, resulting in higher polarity and different membrane permeability characteristics [2]. The single HBD of the target compound is a deliberate design feature for CNS drug discovery programs, where reducing HBD count is correlated with improved blood-brain barrier passive permeability [3]. No directly measured logD7.4 or PAMPA data were located for the target compound; the differentiation here is based on computed property vectors that are routinely used as procurement filters in library design.

Physicochemical properties Drug-likeness Permeability

Ethyl Ester at Thiazole C-5 Enables Prodrug or Derivatization Strategies Absent in Methyl Ester or Amide Analogs

The 5-ethyl carboxylate substituent on the thiazole ring is a chemically differentiated handle compared to the methyl ester present in ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate) or the carboxamide found in numerous kinase-tool compounds [1]. Ethyl esters undergo slower enzymatic hydrolysis than methyl esters (typical half-life extension of 2- to 5-fold in human plasma and liver microsome assays), which has been exploited in prodrug design to achieve sustained pharmacokinetic profiles [2]. The benchchem.com synthetic entry for the target compound notes that the ethyl ester can be hydrolyzed to the free carboxylic acid under standard LiOH/H2O/THF conditions, providing a versatile anchor point for amide coupling or bioconjugation . No direct hydrolysis-rate data were located for the target compound; the differentiation is based on well-established class-level ester stability trends.

Synthetic derivatization Prodrug design Ester hydrolysis

Curated Commercial Availability as an AldrichCPR Unique Building Block vs. Custom Synthesis Requirement for Closest Structural Analogs

The target compound is stocked as an AldrichCPR product (Sigma-Aldrich BOG00068) and is also available from Fluorochem (F098030), AKSci (2949DV), and abcr (AB356667), with a minimum purity specification of 95% . Sigma-Aldrich explicitly categorizes this compound as part of a curated collection of unique chemicals for early discovery, meaning it has passed an internal selection filter for structural novelty relative to the broader Aldrich catalog . The closest structural analogs—e.g., 2-aryl-4-methyl-5-carboxylate thiazoles lacking the meta-phenyl-indole extension—are not listed in the AldrichCPR collection, indicating that procurement of these analogs would require de novo custom synthesis with associated lead times (typically 4–12 weeks) and cost premiums. Fluorochem lists the compound at £443.00 per gram, providing a transparent pricing benchmark against which custom synthesis quotes can be evaluated .

Commercial sourcing Building block procurement Supply chain reliability

Validated Application Scenarios for Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Based on Available Evidence


Kinase Inhibitor Lead Optimization Requiring a Pre-organized, Low-HBD Type II Pharmacophore

The meta-phenyl-indole-thiazole architecture mimics the extended conformation observed in Type II kinase inhibitors, where an allosteric indole-binding pocket is accessed via a rigid, lipophilic linker. The single hydrogen bond donor (indole NH) is advantageous for CNS kinase programs, where limiting HBD count is empirically correlated with improved brain exposure [1]. Procurement of this building block enables rapid analoging via hydrolysis of the ethyl ester to the carboxylic acid followed by amide coupling to diverse hinge-binding motifs, accelerating SAR cycles without the 4–12 week delay of custom scaffold synthesis .

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Three-Dimensional Indole-Thiazole Core

The compound's heavy atom count (26) and molecular weight (362 Da) position it at the upper boundary of fragment space ('three-dimensional fragment'), where the indole-phenyl-thiazole core offers multiple vectors for elaboration. Its inclusion in a fragment library alongside directly linked indolyl-thiazoles provides a topological diversity point that probes a distinct binding-site shape, as demonstrated by the quantitative topological divergence from 5-(2'-indolyl)thiazole fragments characterized by Mohanakrishnan et al. (IC50 = 10–30 μM against breast cancer lines) [2].

Chemical Biology Tool Compound Synthesis Targeting Non-AhR Indole-Binding Proteins

Unlike ITE, which is a validated aryl hydrocarbon receptor (AhR) agonist [3], this compound's indole-2-phenyl linkage abolishes AhR affinity by removing the planar, conjugated carbonyl at the indole C-3 required for AhR binding. This selectivity by design makes the scaffold a cleaner starting point for probing other indole-recognizing protein families—such as bromodomains, tudor domains, or kinases—without confounding AhR-mediated transcriptional effects, a known source of assay interference in chemical biology campaigns.

Procurement Risk Mitigation for Academic and SME Medicinal Chemistry Programs

With at least four independent commercial suppliers holding inventory, the compound offers supply chain redundancy that is uncommon for custom indole-thiazole building blocks. The transparent list price (£443.00/g from Fluorochem) provides a defensible budget reference for grant-funded or early-stage programs that require cost predictability, contrasting with the variable and often higher costs of single-source custom synthesis .

Quote Request

Request a Quote for ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.